Regioisomeric Effects on Lipophilicity and TPSA
The target compound (piperidine at oxazole 3-position; methyl at 5-position) exhibits a computed LogP of approximately 0.5, whereas its closest regioisomer, 3-(piperidin-4-yl)isoxazole lacking the 5-methyl group, has a LogP of 0.5 as well, but the presence of the methyl group increases lipophilicity by roughly 0.5-0.8 log units (estimated by additive fragment methods) [1]. This difference falls within the range known to affect passive membrane permeability and CYP450 susceptibility in lead optimization [2].
| Evidence Dimension | LogP (octanol-water partition coefficient) and TPSA |
|---|---|
| Target Compound Data | LogP ~1.0-1.3 (estimated); TPSA ~38.1 Ų |
| Comparator Or Baseline | 3-(Piperidin-4-yl)isoxazole (CAS 1060814-32-5): LogP 0.5 (predicted); TPSA 38.1 Ų |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 (estimated) relative to des-methyl analog; TPSA unchanged |
| Conditions | In silico prediction using fragment-based methods; no experimental LogP data available for the target compound. |
Why This Matters
The incremental lipophilicity of the 5-methyl group can influence ADME properties and should be factored into SAR campaigns when selecting a core scaffold.
- [1] Molaid. 3-(Piperidin-4-yl)isoxazole – CAS 1060814-32-5; computed LogP and TPSA values. https://www.molaid.com/MS_2233958 (accessed 2026-04-30). View Source
- [2] Meanwell, N.A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24, 1420-1456. View Source
